3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet

Vue d'ensemble

Description

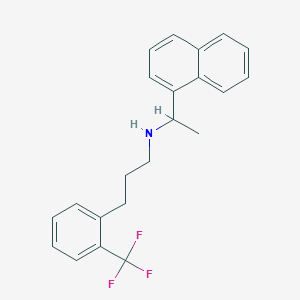

3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet is a complex organic compound characterized by the presence of a naphthalene ring, a trifluoromethyl group, and an amine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet typically involves multi-step organic reactions. . The final step involves the formation of the amine group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to target proteins and enzymes. The naphthalene ring may facilitate π-π interactions with aromatic residues in proteins, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This sets it apart from other similar compounds that may lack this functional group.

Activité Biologique

3'-Destrifluoromethyl 2'-trifluoromethyl cinacalcet is a derivative of cinacalcet, a calcimimetic agent primarily used in the treatment of secondary hyperparathyroidism (sHPT) in patients with chronic kidney disease and hypercalcemia associated with parathyroid carcinoma. This compound exhibits unique biological activities that warrant detailed exploration.

Calcium-Sensing Receptor Modulation

Cinacalcet and its derivatives, including this compound, act as allosteric modulators of the calcium-sensing receptor (CaSR). By enhancing the sensitivity of CaSR to extracellular calcium, these compounds lead to a decrease in parathyroid hormone (PTH) secretion. This mechanism is crucial for managing calcium homeostasis in patients with disrupted parathyroid function .

Pharmacological Profile

- Bioavailability : After oral administration, cinacalcet achieves peak plasma concentrations within 2 to 6 hours, with an absolute bioavailability of approximately 20%–25%.

- Half-life : The elimination half-life ranges from 30 to 40 hours, allowing for once-daily dosing in clinical settings .

- Dosage : The recommended starting dose is typically 30 mg, which can be increased based on patient response up to a maximum of 180 mg daily .

In Vitro Studies

Research has demonstrated that this compound influences various cellular processes:

- Protein Expression : A study using quantitative mass spectrometry indicated that prolonged treatment with cinacalcet resulted in significant changes in protein expression profiles in rat liver and brain tissues. Notably, certain proteins involved in enzymatic regulation and metabolic processes were upregulated or downregulated depending on treatment duration .

- Cellular Effects : The compound has been shown to affect cell signaling pathways that regulate metabolism and inflammatory responses.

In Vivo Studies

In animal models, the biological effects of the compound vary significantly with dosage:

- Low Doses : Beneficial effects on calcium and phosphorus levels were observed.

- High Doses : Adverse effects, including hypocalcemia and potential cognitive impairments, were noted at elevated dosages .

Case Studies

- Long-term Efficacy : A clinical study evaluated the long-term effects of cinacalcet on parathyroid gland morphology and function. Patients receiving cinacalcet exhibited significant reductions in parathyroid gland volume and serum PTH levels over a follow-up period .

- Pediatric Application : Another study highlighted the efficacy of cinacalcet in controlling severe sHPT in children under three years old, noting similar rates of hypocalcemic episodes as seen in adults .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Clinical Use |

|---|---|---|

| Cinacalcet | Allosteric modulator of CaSR | Secondary hyperparathyroidism |

| Etelcalcet | Direct CaSR agonist | Osteoporosis treatment |

| Calcitriol | Active form of vitamin D | Management of hypocalcemia |

Propriétés

IUPAC Name |

N-(1-naphthalen-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N/c1-16(19-13-6-10-17-8-2-4-12-20(17)19)26-15-7-11-18-9-3-5-14-21(18)22(23,24)25/h2-6,8-10,12-14,16,26H,7,11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYWMGJOMCUDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.